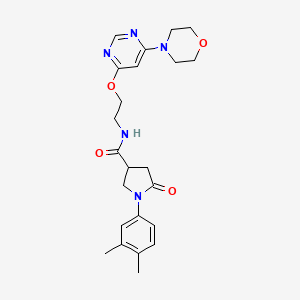
1-(3,4-dimethylphenyl)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H29N5O4 and its molecular weight is 439.516. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Several studies have been conducted on the synthesis and biological evaluation of compounds with structural similarities or functionalities akin to the specified molecule. These include efforts to synthesize novel heterocyclic compounds with potential applications as anti-inflammatory, analgesic, and antimicrobial agents. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, exhibiting COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, studies on pyrazolopyrimidines derivatives have shown anticancer and anti-5-lipoxygenase agents, indicating the broad scope of research on heterocyclic compounds (Rahmouni et al., 2016).
Antimicrobial and Antitubercular Activities
Compounds containing pyrimidine, morpholine, and related structures have been synthesized and evaluated for their antimicrobial and antitubercular activities. Chandrashekaraiah et al. (2014) synthesized 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one and examined its antimicrobial activity against various bacterial and fungal strains, including Mycobacterium tuberculosis, highlighting the potential of these compounds in designing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Inhibition of Enzymes and Receptors
The design and synthesis of compounds that can selectively inhibit specific enzymes or receptors are crucial for developing new therapeutic agents. For instance, Leader et al. (2002) discussed the synthesis of "binary prodrugs" called carbaphens and pyridophens, which are carbamylated derivatives with varying inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and muscarinic receptors. This research underscores the importance of structural modifications in achieving selective inhibition and the potential therapeutic applications of these compounds (Leader et al., 2002).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-16-3-4-19(11-17(16)2)28-14-18(12-22(28)29)23(30)24-5-8-32-21-13-20(25-15-26-21)27-6-9-31-10-7-27/h3-4,11,13,15,18H,5-10,12,14H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXCPYYFKYDNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCOC3=NC=NC(=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

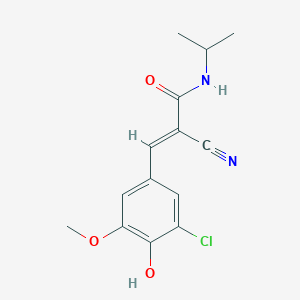
![1-(1,3-Benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2459018.png)

![Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2459021.png)
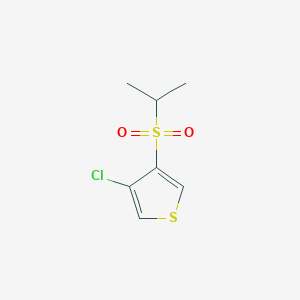
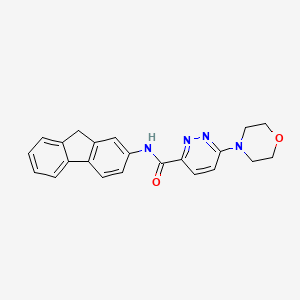

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2459029.png)
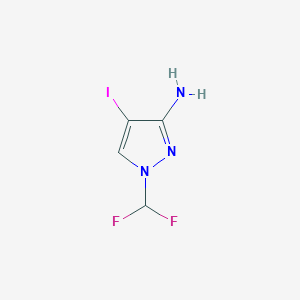

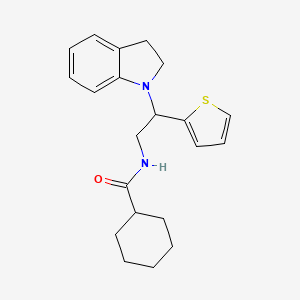
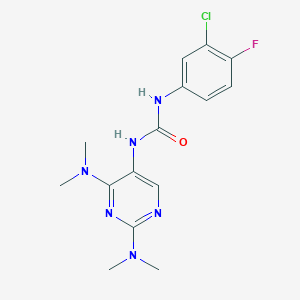

![ethyl 2-(2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459040.png)